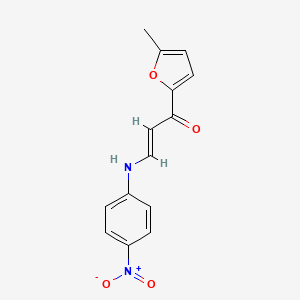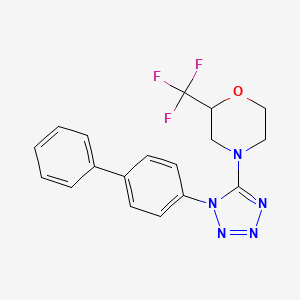
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones. This compound is characterized by the presence of a furan ring, a nitroaniline group, and a conjugated enone system. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 4-nitroaniline in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The base, often sodium hydroxide or potassium carbonate, facilitates the formation of the enone by deprotonating the intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The enone system can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the carbon-carbon double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted enones depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(5-methylfuran-2-yl)-3-(4-aminophenyl)prop-2-en-1-one: Similar structure but with an amino group instead of a nitro group.
(E)-1-(5-methylfuran-2-yl)-3-(4-chloroanilino)prop-2-en-1-one: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the furan ring and the nitroaniline moiety makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
(E)-1-(5-methylfuran-2-yl)-3-(4-nitroanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-10-2-7-14(20-10)13(17)8-9-15-11-3-5-12(6-4-11)16(18)19/h2-9,15H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAPMXYDNIGCJT-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5255322.png)

![methyl 7-(4-hydroxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5255358.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(3-phenylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5255364.png)
![N-methyl-1-(8-quinolinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5255369.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5255376.png)
![2-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5255383.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5255388.png)
![(2S)-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B5255404.png)
![3-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5255405.png)
![N-(3,4-dimethylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5255410.png)

![4-(2-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5255425.png)
![N-methyl-1-{5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5255433.png)
